Cas no 2172138-47-3 (2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile)

2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile
- EN300-1289609
- 2172138-47-3
- 2-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butanenitrile
-
- インチ: 1S/C9H11ClN2OS/c1-6(8(12)4-11)14-5-7-2-3-9(10)13-7/h2-3,6,8H,5,12H2,1H3
- InChIKey: MLBJRMUULFMRCZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(CSC(C)C(C#N)N)O1
計算された属性
- せいみつぶんしりょう: 230.0280618g/mol
- どういたいしつりょう: 230.0280618g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 88.2Ų
2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1289609-1.0g |
2-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butanenitrile |
2172138-47-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1289609-500mg |
2-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butanenitrile |
2172138-47-3 | 500mg |
$1289.0 | 2023-10-01 | ||
Enamine | EN300-1289609-250mg |
2-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butanenitrile |
2172138-47-3 | 250mg |
$1235.0 | 2023-10-01 | ||
Enamine | EN300-1289609-2500mg |
2-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butanenitrile |
2172138-47-3 | 2500mg |
$2631.0 | 2023-10-01 | ||
Enamine | EN300-1289609-50mg |
2-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butanenitrile |
2172138-47-3 | 50mg |
$1129.0 | 2023-10-01 | ||
Enamine | EN300-1289609-10000mg |
2-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butanenitrile |
2172138-47-3 | 10000mg |
$5774.0 | 2023-10-01 | ||
Enamine | EN300-1289609-100mg |
2-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butanenitrile |
2172138-47-3 | 100mg |
$1183.0 | 2023-10-01 | ||
Enamine | EN300-1289609-5000mg |
2-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butanenitrile |
2172138-47-3 | 5000mg |
$3894.0 | 2023-10-01 | ||
Enamine | EN300-1289609-1000mg |
2-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butanenitrile |
2172138-47-3 | 1000mg |
$1343.0 | 2023-10-01 |
2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrileに関する追加情報
Introduction to 2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile (CAS No. 2172138-47-3)
2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile, identified by its Chemical Abstracts Service (CAS) number 2172138-47-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural framework, which includes an amino group, a nitrile functionality, and a sulfur-containing substituent linked to a furan ring. The presence of these functional groups makes it a versatile intermediate in the synthesis of biologically active molecules, particularly those targeting neurological and inflammatory pathways.
The structural motif of 2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile incorporates several key features that contribute to its potential pharmacological relevance. The amino group (-NH₂) at the second carbon position serves as a nucleophilic site for further chemical modifications, enabling the formation of amide or urea linkages, which are common in drug design. The nitrile group (-CN) at the terminal carbon introduces a polar moiety that can enhance solubility and interact with biological targets through hydrogen bonding. Additionally, the sulfur-containing substituent, specifically a methylsulfanyl group (-SCH₃) attached to a furan ring, introduces both hydrophobic and hydrophilic interactions, potentially influencing membrane permeability and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have highlighted the significance of such structural features in drug discovery. The furan ring, being part of an aromatic system, can engage in π-stacking interactions with biological macromolecules, while the chlorine atom at the fifth position of the furan ring may serve as a pharmacophore for selective binding. These interactions are critical for designing molecules with high affinity and selectivity. Studies have demonstrated that compounds incorporating furan derivatives exhibit promising activities in modulating enzyme inhibition and receptor binding, making 2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile a valuable candidate for further exploration.
In the context of medicinal chemistry, the synthesis of this compound represents an elegant example of multi-step organic transformations. The integration of heterocyclic scaffolds with functionalized alkyl chains allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability. Researchers have leveraged modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and organometallic chemistry, to construct the desired framework efficiently. These approaches not only enhance yield but also minimize unwanted byproducts, ensuring high purity for subsequent pharmacological evaluation.
The pharmacological potential of 2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile has been investigated in several preclinical studies. Initial screenings have suggested that this compound exhibits inhibitory activity against key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The sulfur-containing moiety is particularly noteworthy, as it has been shown to modulate redox-sensitive signaling cascades, which are pivotal in diseases associated with oxidative stress. Furthermore, the nitrile group may contribute to neuroprotective effects by interacting with glutamate receptors or other neurotransmitter systems.
Emerging research also points toward the compound's role in anticancer applications. The unique combination of structural features enables it to disrupt critical cellular processes such as proliferation and apoptosis. Mechanistic studies have revealed that 2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile can induce reactive oxygen species (ROS)-mediated stress in cancer cells, leading to mitochondrial dysfunction and subsequent cell death. Additionally, its ability to cross the blood-brain barrier suggests potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease or Parkinson's disease.
The synthetic accessibility of this compound has opened avenues for structure-activity relationship (SAR) studies aimed at optimizing its pharmacological profile. By systematically modifying substituents on the furan ring or altering the length/branching of the alkyl chain, chemists can fine-tune potency and selectivity. For instance, replacing the methylsulfanyl group with other sulfur-based functionalities may alter binding affinities without significantly compromising activity. Such modifications are crucial for developing lead compounds that meet stringent pharmaceutical standards.
The growing interest in 2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile underscores its importance as a building block in medicinal chemistry. As computational tools become more sophisticated, virtual screening methods are increasingly employed to identify novel derivatives with enhanced properties. These high-throughput approaches complement traditional experimental methods by rapidly evaluating thousands of molecular structures before synthesis begins.
In conclusion,2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile (CAS No. 2172138-47-3) represents a fascinating compound with diverse applications across multiple therapeutic areas due to its intricate structural design featuring an amino group,a nitrile functionality,a sulfur-containing substituent linked to a furan ring,and various other functional groups that contribute towards its unique chemical behavior . Further exploration into its pharmacological mechanisms will undoubtedly yield valuable insights into developing next-generation therapeutics targeting neurological disorders,cancer,and inflammation-related diseases .
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